4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
Overview
Description
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a chromen-2-one core with an ethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one core with 1-(4-chlorobenzyl)piperazine under basic conditions.
Final Coupling: The final step involves the coupling of the piperazine derivative with the chromen-2-one core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against multidrug-resistant pathogens.
Biological Studies: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Pharmacological Research: It is explored for its potential therapeutic effects in various diseases, including bacterial infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes in pathogens. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-7-ethyl-2H-chromen-2-one: A closely related compound with similar structural features.
4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-methyl-2H-chromen-2-one: Another derivative with a methyl group instead of an ethyl group at the 6-position.
Uniqueness
4-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-6-ethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-2-17-5-8-22-21(13-17)19(14-23(27)28-22)16-26-11-9-25(10-12-26)15-18-3-6-20(24)7-4-18/h3-8,13-14H,2,9-12,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVAGYCFPFLNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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